3-(Trifluoromethyl)benzoic acid
Overview
Description
3-(Trifluoromethyl)benzoic acid is a benzoic acid carrying a trifluoromethyl substituent at the 3-position . It is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .
Molecular Structure Analysis
The molecular formula of this compound is C8H5F3O2 . It has a molecular weight of 190.1193 . The IUPAC Standard InChI is InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H, (H,12,13) .Chemical Reactions Analysis
The pKa values of this compound in water and in methanol have been measured . The solubility of this compound in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .Physical And Chemical Properties Analysis
The pKa values of this compound in water and in methanol have been measured . The solubility of this compound in dense carbon dioxide was evaluated .Scientific Research Applications
1. Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation
A study by Wang et al. (2017) presented a method for the catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives, including 3-(trifluoromethyl)benzoic acid, using inexpensive NaSO2CF3 and solid Na2S2O8. This transformation, conducted at mild temperatures, is environmentally friendly and can be scaled up with good yield, demonstrating the potential for large-scale applications (Wang, Fang, Deng, & Gong, 2017).
2. Preparation of Aryl Trifluoromethyl Ketones
Liu et al. (2021) achieved trifluoromethylation of benzoic acids, including this compound, to prepare aryl trifluoromethyl ketones. This method used TMSCF3 and anhydrides as an activating reagent, providing an efficient way to synthesize these ketones from readily available materials (Liu et al., 2021).
3. Molecular Dynamics and Structure-Metabolism Relationships
A study by Ghauri et al. (1992) investigated the molecular properties and metabolism of a series of substituted benzoic acids, including this compound, using computational chemistry and NMR spectroscopy. This research provided insights into the physicochemical properties influencing drug metabolism (Ghauri et al., 1992).
4. Cloud Point Extraction Methodology for Trace Metals
Mortada et al. (2017) developed a methodology using 2-(3-ethylthioureido)benzoic acid for the preconcentration of trace metals in various samples. This method demonstrated the utility of benzoic acid derivatives in analytical chemistry, especially in environmental and food analysis (Mortada, Kenawy, Abdel‐Rhman, El-Gamal, & Moalla, 2017).
5. Synthesis and Antibacterial Activity of Derivatives
Satpute et al. (2018) discussed the synthesis and potential antibacterial activity of novel 3-hydroxy benzoic acid derivatives. Their research indicates the broad spectrum of biological applications of benzoic acid derivatives, including antimicrobial properties (Satpute, Gangan, & Shastri, 2018).
6. New Aspects in Chemistry of Trifluoromethylbenzoic Acid
Filler et al. (1991) explored the chemistry of trifluoromethylbenzoic acid and related compounds, revealing its complex reactivity and potential for creating various chemically interesting derivatives (Filler, Gnandt, Chen, & Lin, 1991).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that enzymes of the methylbenzoate pathway in pseudomonas putida mt-2 cometabolize 3-trifluoromethylbenzoate
Result of Action
It is known that the compound interacts with its targets and affects cellular processes
Action Environment
The action of 3-(Trifluoromethyl)benzoic acid can be influenced by environmental factors. For example, the solubility of the compound in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide . This suggests that the compound’s action, efficacy, and stability may be influenced by the environment in which it is used.
Safety and Hazards
It is recommended to wear personal protective equipment/face protection when handling 3-(Trifluoromethyl)benzoic acid . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
In a recent study, the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied . This suggests that 3-(Trifluoromethyl)benzoic acid and its derivatives could have potential applications in the development of new synthetic methodologies .
properties
IUPAC Name |
3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQBFUUVCDIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt) | |
Record name | 3-Trifluoromethylbenzoate | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID2041460 | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
454-92-2 | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Trifluoromethylbenzoate | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzoic acid | |
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Record name | Benzoic acid, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-(Trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
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Record name | α,α,α-trifluoro-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-(TRIFLUOROMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(trifluoromethyl)benzoic acid a promising compound for photocatalysis?
A1: Research has shown that 4-carbazolyl-3-(trifluoromethyl)benzoic acid, a derivative of this compound, exhibits promising photocatalytic activity. This is attributed to its ability to form a persistent intramolecular charge-transfer state upon light irradiation [, ]. This state demonstrates enhanced catalytic activity in reducing carbon-halogen bonds, surpassing the activity of the parent carbazole molecule. The presence of the trifluoromethyl and carboxylic acid groups likely contributes to this enhanced activity by influencing electron transfer dynamics.
Q2: Can this compound be used to synthesize other valuable compounds?
A2: Yes, this compound serves as a starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of metaflumizone, a potent insecticide []. Additionally, it can be used to create novel nucleosides like 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone, which are important for enhancing the stability of organofluorine compounds [].
Q3: How does the structure of this compound influence its solubility in different solvents?
A3: The introduction of fluorine atoms significantly impacts the solubility of benzoic acid derivatives. While benzoic acid shows limited solubility in dense carbon dioxide, the addition of a trifluoromethyl group in this compound dramatically enhances its solubility in this solvent []. This highlights the role of fluorination in modulating the physicochemical properties of organic compounds, particularly their interaction with supercritical fluids like carbon dioxide.
Q4: Are there established methods to synthesize this compound?
A4: Yes, efficient synthetic routes for this compound have been developed. One method involves the hydrolysis of 1,3-bis(trichloromethyl)benzene in the presence of a zinc-containing catalyst and water []. This reaction highlights the use of transition metal catalysis in organic synthesis and provides a practical pathway for obtaining this valuable compound.
Q5: Have there been any studies on the conformation of this compound and its derivatives?
A5: Yes, research has investigated the dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates, including derivatives of this compound []. These studies provide insights into the spatial arrangement of these molecules, suggesting potential rotation of the ester group relative to the aromatic ring. This information is valuable for understanding the reactivity and potential applications of these compounds.
Q6: Can this compound be used to synthesize compounds with biological activity?
A6: Yes, this compound can be used as a building block for compounds exhibiting biological activities. For example, researchers have synthesized a series of 4-substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones starting from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide []. Preliminary biological assays indicated that some of these compounds possess notable fungicidal activity against plant pathogens.
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